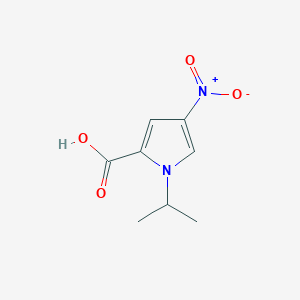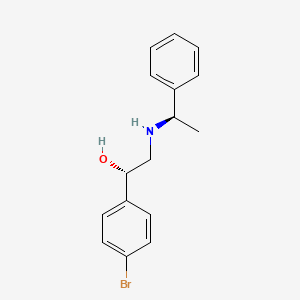
Palmitamide methyl MEA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palmitamide methyl MEA: is a chemical compound known for its unique properties and applications in various fields. It is a derivative of palmitamide, where the hydrogen atom of the amide group is replaced by a hydroxyethyl group and a methyl group. This compound is often used in scientific research and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Palmitamide methyl MEA typically involves the reaction of palmitic acid with N-methyl ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Esterification: Palmitic acid is first esterified with ethanol to form ethyl palmitate.
Amidation: Ethyl palmitate is then reacted with N-methyl ethanolamine in the presence of a catalyst to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The final product is purified using techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions: Palmitamide methyl MEA undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of N-methyl palmitamide with a carbonyl group.
Reduction: Formation of N-methyl palmitamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Palmitamide methyl MEA has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of skin conditions and as a drug delivery agent.
Industry: Used in the formulation of cosmetics, lubricants, and surfactants due to its amphiphilic nature.
作用機序
The mechanism of action of Palmitamide methyl MEA involves its interaction with cellular membranes and proteins. The hydroxyethyl group allows the compound to form hydrogen bonds with biological molecules, while the long palmitic acid chain provides hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can influence signal transduction pathways and cellular metabolism.
類似化合物との比較
Palmitamide methyl MEA can be compared with other similar compounds, such as:
N-Hydroxyethylpalmitamide: Lacks the methyl group, which can influence its reactivity and biological activity.
N-Methylpalmitamide: Lacks the hydroxyethyl group, affecting its solubility and interaction with biological molecules.
Palmitamide: The parent compound, which lacks both the hydroxyethyl and methyl groups, resulting in different physical and chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
特性
CAS番号 |
7438-10-0 |
|---|---|
分子式 |
C19H39NO2 |
分子量 |
313.5 g/mol |
IUPAC名 |
N-(2-hydroxyethyl)-N-methylhexadecanamide |
InChI |
InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20(2)17-18-21/h21H,3-18H2,1-2H3 |
InChIキー |
OZDCJJRKVZNYBP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)N(C)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{2-[3-(1-Methylpiperidin-2-yl)propyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B8540422.png)





![5-[3-(2-Methoxy-ethyl)-phenyl]-oxazole-4-carboxylic acid](/img/structure/B8540467.png)



![(4R)-4-methyl-4-[2-(1-methylpyrrol-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B8540502.png)
![2-(4-Cyanophenylimino)-3-thia-1-azaspiro[4.4]nonane](/img/structure/B8540510.png)
